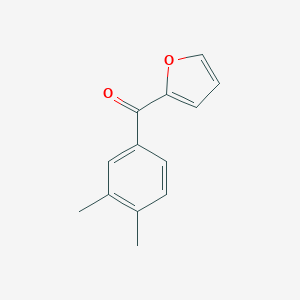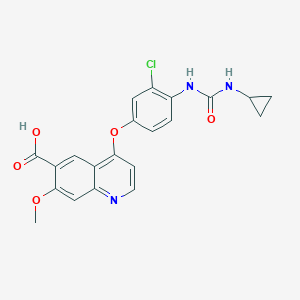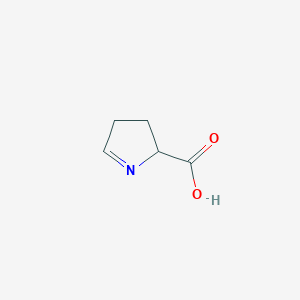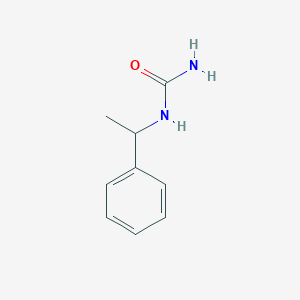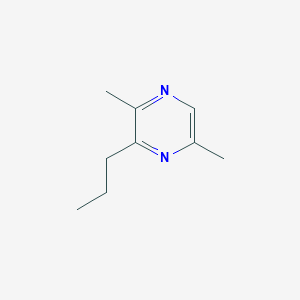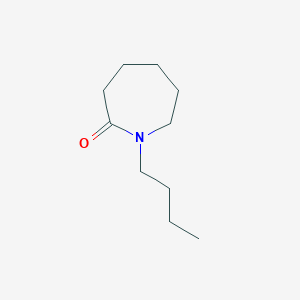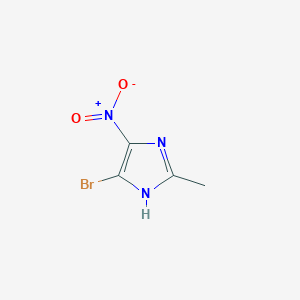
2-ウンデセン酸
概要
説明
- It is characterized by acid dimers, where the corresponding dimers are connected via intermolecular hydrogen bonds of the carboxylic groups C=O···H-O .
- The compound is a light yellow to yellow liquid.
(E)-2-Undecenoic acid: is an α,β-unsaturated carboxylic acid with the chemical formula .
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for antimicrobial properties.
Medicine: Potential applications in antifungal treatments.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
作用機序
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular membranes or enzymes.
- Molecular targets and pathways need further research.
Safety and Hazards
将来の方向性
Recent research has explored the use of 2-Undecenoic acid in the preparation of decorated MCM-41/Polyethylene hybrids by in situ polymerization . It has also been used in the recovery of osmium as membrane nanomaterials through a reduction method . These studies suggest potential future applications of 2-Undecenoic acid in various fields.
生化学分析
Biochemical Properties
2-Undecenoic acid interacts with various biomolecules, particularly enzymes, proteins, and other cellular components. It has been suggested that many organic fatty acids, including 2-undecenoic acid, exert fungicidal or fungistatic actions . The toxic effect of 2-undecenoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Cellular Effects
2-Undecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating the metabolic activities of the cell . It has been shown to have a profound effect on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .
Molecular Mechanism
The mechanism of action of 2-undecenoic acid at the molecular level involves its interaction with biomolecules and changes in gene expression . It has been demonstrated that the toxic effect of 2-undecenoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Temporal Effects in Laboratory Settings
The effects of 2-undecenoic acid over time in laboratory settings have not been extensively studied. It is known that 2-undecenoic acid possesses antifungal properties , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that 2-undecenoic acid is a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones .
準備方法
Synthetic Routes: (E)-2-Undecenoic acid can be synthesized through various methods, including
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
化学反応の分析
Reactions: (E)-2-Undecenoic acid undergoes typical organic reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include undecanoic acid and its derivatives.
類似化合物との比較
Similar Compounds: Other unsaturated carboxylic acids, such as oleic acid, linoleic acid, and palmitoleic acid.
Uniqueness: (E)-2-Undecenoic acid’s unique structure lies in its 11-carbon chain and the unsaturated double bond.
If you need further details or have any specific questions, feel free to ask
特性
IUPAC Name |
(E)-undec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15790-94-0, 4189-02-0 | |
| Record name | trans-2-Undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-undecenoic acid in bacterial communication?
A1: 2-Undecenoic acid acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].
Q2: How does the structure of 2-undecenoic acid influence its interaction with catalysts?
A2: The crystal structure of 2-undecenoic acid reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to 2-undecenoic acid, suggesting a steric effect linked to inclusion complex formation [].
Q3: Are there specific applications of 2-undecenoic acid derivatives in food science?
A3: Yes, certain 2-undecenoic acid derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].
Q4: What analytical techniques are employed to study 2-undecenoic acid?
A4: Various analytical methods are used to investigate 2-undecenoic acid. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify 2-undecenoic acid-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].
Q5: How do different reaction conditions impact the hydrogenation of 2-undecenoic acid?
A5: The hydrogenation of 2-undecenoic acid can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than 2-undecenoic acid in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



